2,5-Piperazinedione
Overview
Description
Piperazinedione, also known as 2,5-diketopiperazine, is an organic compound with the formula (NHCH₂C(O))₂. It features a six-membered ring containing two amide groups at opposite positions in the ring. This compound is the parent of a large class of 2,5-diketopiperazines, which are ubiquitous in nature and often found in fermentation broths, yeast cultures, and processed foods .
Mechanism of Action
Target of Action
Piperazine-2,5-dione, also known as 2,5-Diketopiperazine, is an organic compound that features a six-membered ring containing two amide groups at opposite positions in the ring . It is the parent of a large class of 2,5-Diketopiperazines (2,5-DKPs) with the formula (NHCH2®C(O))2 (R = H, CH3, etc.) . They are ubiquitous peptides in nature It has been demonstrated to induce significant growth inhibition of aspc-1 and sw1990 human pancreatic cancer cell lines .
Mode of Action
Piperazine-2,5-dione is a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Pharmacokinetics
It is known that upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated as an unchanged compound .
Result of Action
It is known that piperazine-2,5-dione can induce significant growth inhibition of certain human pancreatic cancer cell lines .
Biochemical Analysis
Biochemical Properties
Piperazine-2,5-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been demonstrated to induce significant growth inhibition of AsPC-1 and SW1990 human pancreatic cancer cell lines . The unique chemical structure of Piperazine-2,5-dione allows it to interact with biological systems in ways that can inhibit the growth of harmful microorganisms.
Cellular Effects
Piperazine-2,5-dione has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism. For example, Piperazine-2,5-dione has been shown to induce significant growth inhibition of human pancreatic cancer cell lines .
Molecular Mechanism
The molecular mechanism of Piperazine-2,5-dione involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the Zhang group reported a C–N bond formation protocol to build Piperazine-2,5-dione core through alkyne and amide groups .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Piperazine-2,5-dione change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For example, compound 6h was demonstrated to induce significant growth inhibition of AsPC-1 and SW1990 human pancreatic cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperazinedione can be synthesized through the cyclization of iminodiacetic acid with ammonium formate. The reaction conditions, such as temperature, ratio of components, and choice of solvent, significantly affect the yield of the final product .
Industrial Production Methods: In an industrial setting, piperazinedione is often produced by the cyclization of amino acids or their derivatives. For example, the double D-tartrates of monoxone, (S)-1,2-diaminopropanes, and NaOH in water are stirred at 45°C for 96 hours. The reaction solution is then concentrated, and the residue is dissolved in methanol. After further processing, including the addition of sulfuric acid and sodium carbonate, the product is obtained with a yield of 71% .
Chemical Reactions Analysis
Types of Reactions: Piperazinedione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diketopiperazine derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Substitution reactions can introduce various functional groups into the piperazinedione ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various diketopiperazine derivatives, amine derivatives, and substituted piperazinediones .
Scientific Research Applications
Piperazinedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is found in many natural products and is involved in various biological processes.
Comparison with Similar Compounds
Piperazinedione is unique due to its six-membered ring structure with two amide groups. Similar compounds include:
2,3-Diketopiperazine: Differing in the position of the carbonyl groups.
2,6-Diketopiperazine: Another isomer with different carbonyl group positions.
Azatyrosinamides: These compounds have shown selective cytotoxicity against cancer cells and have been modified to produce piperazinedione analogs.
Piperazinedione stands out due to its widespread occurrence in nature and its significant biological activity, particularly in anticancer research.
Properties
IUPAC Name |
piperazine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c7-3-1-5-4(8)2-6-3/h1-2H2,(H,5,8)(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRNXXXXHLBUKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059342 | |
Record name | 2,5-Piperazinedione | |
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URL | https://comptox.epa.gov/dashboard/DTXSID8059342 | |
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Molecular Weight |
114.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |
Record name | 2,5-Piperazinedione | |
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CAS No. |
106-57-0 | |
Record name | 2,5-Piperazinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106-57-0 | |
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Record name | 2,5-Piperazinedione | |
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Record name | 2,5-Piperazinedione | |
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Record name | 2,5-Piperazinedione | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2,5-Piperazinedione | |
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Record name | Piperazine-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.102 | |
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Record name | 2,5-PIPERAZINEDIONE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/240L69DTV7 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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